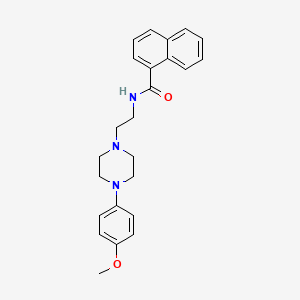

![molecular formula C17H16N2O4S2 B2830968 3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886916-27-4](/img/structure/B2830968.png)

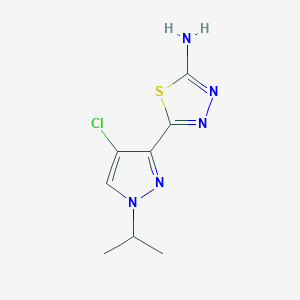

3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, also known as E6B, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. E6B belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

3-(Ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide and its derivatives have been studied for their cardiac electrophysiological activity. Morgan et al. (1990) synthesized and evaluated N-substituted imidazolylbenzamides and benzene-sulfonamides, finding some to be potent in in vitro assays and exhibiting class III electrophysiological activity, indicating potential in treating reentrant arrhythmias (Morgan et al., 1990).

Antimicrobial and Antifungal Properties

Priya et al. (2006) researched new benzamide derivatives, including those with sulfonyl and benzothiazole groups, and found significant antimicrobial and antifungal activities. These compounds were characterized for their efficacy in vitro, indicating potential as antimicrobial agents (Priya et al., 2006).

Antimalarial and COVID-19 Applications

Fahim and Ismael (2021) investigated sulphonamide derivatives, including those with benzo[d]thiazol-2-ylthio groups, for their antimalarial properties and potential applications against COVID-19. The compounds showed promising antimalarial activity and were also studied for their binding energy against SARS-CoV-2 proteins, suggesting potential use in COVID-19 treatment (Fahim & Ismael, 2021).

Catalytic Applications in Organic Synthesis

Ghorbanloo and Alamooti (2017) explored the encapsulation of molybdenum(VI) complexes with ligands similar to this compound in zeolite Y. This material served as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating the compound's potential in catalytic applications (Ghorbanloo & Alamooti, 2017).

Mécanisme D'action

Target of Action

The primary target of the compound, also known as 3-(ethanesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, is mercury (II) ions in water . The compound has been used as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

The compound interacts with its target by forming a 2:1 coordination complex with mercury (II) ions . This interaction causes a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm .

Biochemical Pathways

The compound affects the biochemical pathway involving the detection of mercury (II) ions in water . It also plays a role in the detection of cysteine (Cys) , a thiol-containing amino acid . Cysteine preferentially coordinates the mercury ions of the compound-mercury (II) complex, causing dissociation of the complex .

Pharmacokinetics

The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb), which satisfies the maximum allowable Hg 2+ concentration in drinking water set by the WHO .

Result of Action

The result of the compound’s action is the detection of mercury (II) ions in water and the detection of cysteine in aqueous solution . The compound-mercury (II) complex changes color from pink to blue upon reaction with mercury (II) ions, and from blue to pink upon reaction with cysteine .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of mercury (II) ions and cysteine in the environment . The compound’s ability to detect these substances can be used in various applications, including the screening of purified biothiols, such as cysteine, homocysteine, and glutathione, in biology research and pharmaceutical/food industries .

Propriétés

IUPAC Name |

3-ethylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-3-25(21,22)13-6-4-5-11(9-13)16(20)19-17-18-14-8-7-12(23-2)10-15(14)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYZHYUBFDLJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2830885.png)

![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)

![2-morpholino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2830900.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2830901.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)

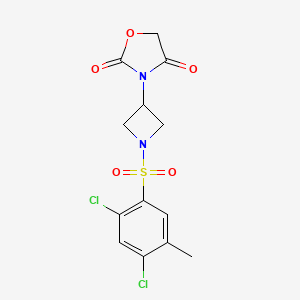

![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)

![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)